molecular formula C20H19ClN4O7S B2650929 N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396749-80-6

N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2650929
CAS No.: 1396749-80-6
M. Wt: 494.9
InChI Key: DIRISVIDYWFVKA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chloro-substituted methoxyphenyl ring, a thiophene ring, an oxadiazole ring, and an azetidine ring, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S.C2H2O4/c1-25-15-3-2-13(19)6-14(15)20-16(24)9-23-7-12(8-23)18-21-17(22-26-18)11-4-5-27-10-11;3-1(4)2(5)6/h2-6,10,12H,7-9H2,1H3,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRISVIDYWFVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling Reactions: The thiophene and chloro-methoxyphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Final Assembly: The final compound is assembled by linking the intermediate structures through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Structural Properties

The compound is characterized by its complex molecular structure, which includes:

  • Molecular Formula : C20_{20}H19_{19}ClN4_4O7_7S
  • Molecular Weight : 494.9 g/mol
  • Chemical Structure : The compound features a chloro-substituted methoxyphenyl group linked to an acetamide moiety and a thiophene-derived oxadiazole, contributing to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate exhibit antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents in pharmaceutical applications .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the thiophene and oxadiazole moieties may enhance these effects by interacting with specific biological targets involved in cancer progression .

Anti-inflammatory Effects

Compounds featuring similar structural motifs are being investigated for their anti-inflammatory activities. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines has been observed in related studies, suggesting that this compound may also exhibit such properties .

Drug Development

The unique chemical structure of this compound positions it as a candidate for drug development targeting specific diseases. Its potential applications include:

  • Antimicrobial Agents : Development of new antibiotics or antifungal medications.
  • Cancer Therapy : Formulation of targeted therapies for specific cancer types based on the compound's mechanism of action.
  • Anti-inflammatory Drugs : Creation of novel anti-inflammatory agents for conditions such as arthritis or chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the efficacy of compounds with similar structures:

StudyFindings
Study ADemonstrated significant antibacterial activity against Gram-positive bacteria with derivatives containing oxadiazole rings.
Study BReported anticancer effects in vitro on breast cancer cell lines when treated with related thiophene-containing compounds.
Study CInvestigated anti-inflammatory effects in animal models, showing reduced cytokine levels after administration of similar compounds.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(3-(thiophen-3-yl)azetidin-1-yl)acetamide

Comparison:

  • Structural Differences: The presence of the thiophene and oxadiazole rings in the compound provides unique electronic and steric properties compared to similar compounds.
  • Reactivity: The specific arrangement of functional groups in this compound may result in different reactivity patterns, particularly in substitution and cyclization reactions.
  • Biological Activity: The combination of functional groups may confer unique biological activities, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate, covering its synthesis, chemical reactivity, applications, and comparisons with similar compounds

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered interest for its potential biological activities. The compound contains a unique structural arrangement that includes a chloro-methoxyphenyl group, a thiophene ring, and an oxadiazole moiety, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C20H19ClN4O7SC_{20}H_{19}ClN_{4}O_{7}S, with a molecular weight of 494.9 g/mol. Its structure incorporates functional groups that are often associated with biological activity, particularly in antimicrobial and anticancer applications.

PropertyValue
Molecular FormulaC20H19ClN4O7S
Molecular Weight494.9 g/mol
CAS Number1396749-80-6

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the oxadiazole ring is particularly significant, as compounds containing this moiety have been shown to exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation, such as telomerase and topoisomerase .

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures show effective inhibition against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria .

Case Study:
In an investigation of related oxadiazole derivatives, several compounds were tested for their minimum inhibitory concentration (MIC) against Staphylococcus aureus, revealing MIC values ranging from 12.5 µg/mL to 50 µg/mL . These results suggest that the compound may possess significant antibacterial activity.

Anticancer Activity

The anticancer potential of this compound is supported by its structural components. Compounds featuring the oxadiazole ring have shown promise in inhibiting cancer cell growth through various mechanisms, including the modulation of apoptosis pathways and inhibition of angiogenesis .

Research Findings:
A study highlighted that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that modifications in the substituents attached to the oxadiazole and thiophene rings can significantly influence the biological activity of the compound. For example, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?

The synthesis typically involves sequential steps:

  • Oxadiazole ring formation : Cyclization of thioamide precursors with hydroxylamine under reflux (e.g., ethanol, 80–90°C) .
  • Azetidine coupling : Reaction of oxadiazole intermediates with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF or dioxane) .
  • Oxalate salt formation : Final acid-base reaction with oxalic acid in ethanol .
    Key considerations : Optimize stoichiometry (1:1 molar ratio for coupling steps) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the azetidine, oxadiazole, and thiophene moieties .
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Mass spectrometry : High-resolution MS (ESI+) to validate molecular weight (e.g., expected [M+H]+^+ at m/z 503.08) .

Q. How does the oxalate counterion influence the compound’s stability and solubility?

  • Stability : Oxalate salts generally enhance crystallinity and stability under ambient conditions compared to free bases .
  • Solubility : Test in aqueous buffers (pH 1–7.4) to assess bioavailability. Oxalate forms may reduce solubility in neutral pH but improve it in acidic media .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 1,2,4-oxadiazole and azetidine moieties?

  • Oxadiazole ring : Participates in π-π stacking interactions with biological targets (e.g., enzyme active sites) due to its electron-deficient nature .
  • Azetidine : Strain in the 3-membered ring increases nucleophilicity at the nitrogen, facilitating covalent interactions with electrophilic residues (e.g., cysteine thiols in proteins) .
    Experimental validation : Use density functional theory (DFT) calculations to map electron density and compare with X-ray crystallography data (if available) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Modifications :
    • Thiophene substitution : Replace thiophen-3-yl with other heterocycles (e.g., furan, pyridine) to alter electronic properties .
    • Azetidine expansion : Test 4-membered (azetidine) vs. 5-membered (pyrrolidine) rings for conformational flexibility .
  • Assays : Evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) and target engagement (e.g., kinase inhibition profiling) .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Case example : Discrepancies in IC50_{50} values between enzyme inhibition and cell-based assays may arise from off-target effects or poor membrane permeability.
  • Methodology :
    • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
    • Perform pharmacokinetic studies (e.g., Caco-2 permeability) to assess bioavailability .

Q. What strategies are effective for studying target interactions in complex biological systems?

  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
  • Molecular docking : Use AutoDock Vina to model interactions with predicted targets (e.g., kinases, GPCRs) .
  • Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution .

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